molecular formula C12H9F3O4S B8395254 5-Methoxynaphthalen-1-yl trifluoromethanesulfonate

5-Methoxynaphthalen-1-yl trifluoromethanesulfonate

Cat. No. B8395254
M. Wt: 306.26 g/mol
InChI Key: PYIPPEIVOQASOH-UHFFFAOYSA-N
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Patent
US09006442B2

Procedure details

In a 500 mL 2-neck round bottom flask, toluene (300 mL) and deionized water (14 mL) were added and degassed under nitrogen for 20 minutes. Then, 5-methoxynaphthalen-1-yl trifluoromethanesulfonate (above Step-2 intermediate) (14 g, 45.75 mmol) was added to the above mixture. After stirring for 10 min at RT, K3PO4 (34 g, 160 mmol) and methylboronic acid (4.1 g, 68.6 mmol) were added followed by Pd(OAc)2 (1.03 g, 4.6 mmol) and BINAP (5.7 g, 9.15 mmol) and the reaction mixture was stirred at RT for 15 min under nitrogen and then heated to 100° C. overnight. It was cooled and diluted with saturated NH4Cl solution (150 mL). The aqueous layer was extracted with EtOAc (4×100 mL) and the combined organic layer was washed with water (100 mL), brine (100 mL), dried and filtered. After solvent removal, the crude product obtained was purified by column chromatography (5% EtOAc:Hexanes) to yield the desired compound (7 g, 87%) as a white solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
1.03 g
Type
catalyst
Reaction Step Five
Name
Quantity
14 mL
Type
solvent
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
87%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[C:12]([O:17][CH3:18])[CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)(=O)=O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:29]B(O)O.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[NH4+].[Cl-].CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[CH3:18][O:17][C:12]1[C:11]2[C:16](=[C:7]([CH3:29])[CH:8]=[CH:9][CH:10]=2)[CH:15]=[CH:14][CH:13]=1 |f:1.2.3.4,7.8,9.10.11|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=CC2=C(C=CC=C12)OC)(F)F
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4.1 g
Type
reactant
Smiles
CB(O)O
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
1.03 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Six
Name
Quantity
14 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed under nitrogen for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 15 min under nitrogen
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (4×100 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with water (100 mL), brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (5% EtOAc:Hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=CC2=C(C=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.